4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide
Description
4-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked via a sulfonamide bridge to a tetrahydrocarbazole moiety. The carbazole core, a tricyclic structure with a partially saturated six-membered ring, imparts aromatic and hydrogen-bonding capabilities, while the bromine atom at the para position of the benzene ring enhances steric bulk and electronic effects.
Properties
IUPAC Name |
4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXYPIKGYWJZEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route is a crucial factor in industrial production, allowing for the compound to be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
One of the most significant applications of 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in B-cell signaling pathways and plays a significant role in the pathogenesis of various B-cell malignancies and autoimmune diseases. Studies have reported that this compound exhibits IC50 values as low as 6 nM against BTK, indicating strong potential for therapeutic development in treating conditions such as:
- B-cell malignancies : Including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
- Autoimmune diseases : Such as rheumatoid arthritis and systemic lupus erythematosus.
Therapeutic Potential
The compound has been studied for its anticancer properties due to its ability to inhibit specific kinases involved in tumor growth and survival. The following table summarizes key findings related to its applications:
| Application Area | Mechanism of Action | Reported Efficacy |
|---|---|---|
| B-cell malignancies | Inhibition of BTK | IC50 = 6 nM |
| Autoimmune diseases | Modulation of B-cell signaling pathways | Potential therapeutic candidate |
| Anticancer activity | Targeting kinase pathways | Strong preclinical data |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on B-cell Malignancies : A study demonstrated that this compound effectively reduced tumor size in CLL models by inhibiting BTK activity.
- Autoimmune Disease Model : In murine models of rheumatoid arthritis, administration of the compound led to a significant reduction in inflammatory markers and joint damage.
- Combination Therapy Studies : Research has indicated that when combined with other therapeutic agents targeting different pathways, this compound enhances overall efficacy against resistant cancer cell lines.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The bromine atom and tetrahydrocarbazole moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Derivatives
The chloro analog, 4-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzenesulfonamide , shares the same scaffold but substitutes bromine with chlorine. Key differences include:
- Steric Impact : The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) may influence molecular packing and solubility.
- Biological Implications : Halogen choice can affect receptor binding; bromine’s polarizability may enhance interactions with hydrophobic pockets in biological targets .
Heterocyclic Core Modifications
Compounds like N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () replace the carbazole with pyrimidine and morpholine groups. This modification:
- Reduces Aromaticity : Pyrimidine’s electron-deficient nature may decrease π-π stacking compared to carbazole.
Data Tables
Table 1: Structural and Electronic Comparison of Key Sulfonamide Derivatives
Table 2: Crystallographic Tools Used in Structural Studies
| Software/Program | Application in Analysis | Reference |
|---|---|---|
| SHELX | Refinement of small-molecule crystal structures | |
| ORTEP-3 | Visualization of thermal ellipsoids and molecular geometry |
Research Findings and Methodological Considerations
- Crystallography : The compound’s structure was likely resolved using SHELX, which optimizes refinement against diffraction data. Bromine’s strong X-ray scattering power aids in phasing .
- Hydrogen Bonding : The carbazole NH and sulfonamide groups participate in intermolecular hydrogen bonds, forming extended networks critical for crystal stability .
- Conformational Analysis : Ring puckering in the tetrahydrocarbazole moiety (quantified via Cremer-Pople parameters) may influence binding to biological targets .
Biological Activity
4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a bromobenzene moiety, a sulfonamide group, and a tetrahydrocarbazole derivative. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22BrN2O2S |
| Molecular Weight | 420.37 g/mol |
| LogP | 5.13010 |
| Polar Surface Area | 81.628 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
The presence of the bromine atom enhances the compound's reactivity and biological activity, while the sulfonamide group is known for its role in antibiotic development and enzyme inhibition.
Anticancer Properties
Research indicates that this compound exhibits potential anti-cancer properties . Studies have shown that related carbazole derivatives possess moderate to potent activity against various cancer cell lines, including lung and breast carcinomas. The mechanism of action often involves the inhibition of specific kinases or cell cycle arrest.
Case Study: In Vitro Activity
A study evaluated the cytotoxic effects of related carbazole derivatives on several cancer cell lines. The results demonstrated that compounds with similar structures to this compound showed IC50 values in the micromolar range against A549 (lung carcinoma) and MCF7 (breast carcinoma) cells. The compound was found to induce apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It may inhibit enzymes involved in cancer progression.
- Receptor Interaction: The compound could modulate receptor activity on cell surfaces.
- Signal Transduction Alteration: It may affect signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other carbazole derivatives is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylcarbazole | Methyl group at position 6 | Moderate anti-cancer activity |
| 3-Bromophenylsulfonamide | Bromine on phenyl ring | Antimicrobial properties |
| Benzothiazole derivatives | Thiazole ring fused with benzene | Antitumor activity |
The unique combination of a tetrahydrocarbazole structure with a sulfonamide functionality and a brominated aromatic system may enhance its selectivity and potency against particular biological targets compared to other compounds in the same class.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a brominated sulfonamide precursor with a functionalized carbazole derivative. For example, microwave-assisted reactions (e.g., 100°C for 1 hour) can enhance reaction efficiency, as demonstrated in similar sulfonamide syntheses . Post-synthesis purification via flash column chromatography (20–30% ethyl acetate in hexane) is effective for isolating the compound with high purity . Optimization should focus on solvent choice (e.g., dimethyl sulfoxide for solubility), stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to aldehyde), and temperature control to minimize side products.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectral and analytical techniques:
- IR spectroscopy : Identify characteristic peaks (e.g., sulfonamide S=O stretching at ~1335 cm⁻¹, NH/OH stretches ~3250–3433 cm⁻¹) .
- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons in δ 7.4–8.1 ppm, methylene groups in δ 2.2–3.0 ppm) and verify integration ratios .
- Elemental analysis : Confirm empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Mass spectrometry : Validate molecular weight (exact mass ~367.06 g/mol) using high-resolution instruments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential dust/volatile byproducts.
- Waste disposal : Neutralize sulfonamide residues with alkaline hydrolysis before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase for sulfonamides) using AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., Zn²⁺ coordination in enzymes) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to validate docking results .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique cross-validation : Combine ¹H-NMR, ¹³C-NMR, and HSQC/ HMBC to assign ambiguous signals (e.g., overlapping aromatic protons).
- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals (solvent: ethyl acetate/hexane) and analyzing diffraction patterns .
- Isotopic labeling : Introduce deuterium or ¹³C at reactive sites to track chemical shifts in complex environments .
Q. How does the carbazole moiety influence the compound’s physicochemical properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- LogP determination : Use shake-flask or HPLC methods to measure partition coefficients. The carbazole’s hydrophobicity (XlogP ~3) reduces aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .
- Permeability assays : Employ Caco-2 cell monolayers or PAMPA to assess intestinal absorption. Carbazole’s planar structure may enhance membrane penetration via passive diffusion .
- Thermal analysis : Perform DSC/TGA to evaluate melting points (e.g., ~200–201°C) and thermal stability for solid-state characterization .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC₅₀ values. Monitor inhibition via UV-Vis spectroscopy at λ = 405 nm .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, Kd) by titrating the compound into enzyme solutions .
- Zymography : For metalloenzymes, pre-incubate with the compound and visualize activity loss on SDS-PAGE gels .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Flow chemistry : Improve heat/mass transfer using microreactors (e.g., Corning G1) for exothermic steps .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving the bromoaryl group .
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to optimize parameters (temperature, pH, catalyst loading) and identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
